BenchChemオンラインストアへようこそ!

RO9021

SYK kinase biochemical assay IC50

RO9021 is a potent, ATP-competitive inhibitor of spleen tyrosine kinase (SYK), demonstrating an average IC50 of 5.6 nM in biochemical assays. Its key differentiator is a high degree of selectivity, validated by KINOMEscan analysis across a panel of 451 kinases, which is quantitatively expressed by low S-scores of 0.003 (S(99)) and 0.015 (S(90)).

Molecular Formula C18H25N7O
Molecular Weight 355.4 g/mol
Cat. No. B610541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO9021
SynonymsRO-9021;  RO 9021;  RO9021.
Molecular FormulaC18H25N7O
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)NC2=CC(=NN=C2C(=O)N)NC3CCCCC3N)C
InChIInChI=1S/C18H25N7O/c1-10-7-8-15(21-11(10)2)23-14-9-16(24-25-17(14)18(20)26)22-13-6-4-3-5-12(13)19/h7-9,12-13H,3-6,19H2,1-2H3,(H2,20,26)(H2,21,22,23,24)/t12-,13+/m0/s1
InChIKeyXJZVCDVZCRLIKN-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RO9021 for Research Procurement: A Selective, Orally Bioavailable SYK Inhibitor with Defined Kinase Selectivity


RO9021 is a potent, ATP-competitive inhibitor of spleen tyrosine kinase (SYK), demonstrating an average IC50 of 5.6 nM in biochemical assays [1]. Its key differentiator is a high degree of selectivity, validated by KINOMEscan analysis across a panel of 451 kinases, which is quantitatively expressed by low S-scores of 0.003 (S(99)) and 0.015 (S(90)) [1]. This selectivity is further corroborated by a lack of significant inhibition of the JAK-STAT pathway, a common off-target liability of other SYK inhibitors [1]. The compound is orally bioavailable and has demonstrated the ability to suppress disease progression in a mouse model of collagen-induced arthritis (mCIA), exhibiting a strong pharmacokinetic-pharmacodynamic correlation [1].

RO9021 vs. Generic SYK Inhibitors: Why Molecular Substitution is Scientifically Invalid


Substituting RO9021 with a generic SYK inhibitor like fostamatinib (R788/R406) is not scientifically equivalent due to critical differences in kinase selectivity and pathway engagement. While fostamatinib's active metabolite R406 has an IC50 of 41 nM for SYK, it exhibits significant off-target activity, inhibiting approximately half of the kinome in selectivity assays, including JAK and VEGFR, which are linked to clinical adverse effects [1]. In contrast, RO9021 is highly selective, with only seven out of 392 kinases showing >90% competition, and it does not appreciably inhibit the JAK-STAT pathway [1]. Similarly, dual SYK/JAK inhibitors like cerdulatinib have a distinct polypharmacology that may confound SYK-specific mechanism-of-action studies [2]. The quantitative evidence below demonstrates that these compounds are not interchangeable for research requiring clean, SYK-specific pharmacological modulation.

RO9021 Procurement Evidence: Quantitative Differentiation Against Key SYK Inhibitor Comparators


Biochemical SYK Inhibition Potency: RO9021 Exhibits Superior Potency to Fostamatinib and Comparable Potency to Next-Generation Inhibitors

RO9021 inhibits SYK kinase activity with an average IC50 of 5.6 nM, which is approximately 7.3-fold more potent than the active metabolite of fostamatinib (R406, IC50 = 41 nM) [1]. It is slightly more potent than entospletinib (IC50 = 7.7 nM) and significantly more potent than cerdulatinib's SYK component (IC50 = 32 nM), while being less potent than TAK-659 (IC50 = 3.2 nM) [1]. This potency profile places RO9021 as a potent SYK inhibitor with a defined rank order among key comparators.

SYK kinase biochemical assay IC50 inhibitor comparison

Kinome-Wide Selectivity: RO9021's Ultra-Low S-Score Contrasts with the Broad Kinase Inhibition Profile of Fostamatinib

RO9021 demonstrates exceptional kinase selectivity. In a KINOMEscan panel of 392 wild-type kinases, only SYK exhibited ≥99% competition at 1 μM, as reflected by an S(99) score of 0.003 and an S(90) score of 0.015 [1]. Only seven kinases, including SYK, showed >90% competition [1]. In stark contrast, the first-generation SYK inhibitor fostamatinib (R788) was reported to inhibit approximately 50% of the kinome in the same assay, including JAK and VEGFR, which are associated with clinical side effects like hypertension [1]. This quantitative selectivity advantage is a primary differentiator for RO9021.

kinase selectivity KINOMEscan off-target S-score

JAK-STAT Pathway Selectivity: RO9021 Avoids the Dual SYK/JAK Inhibition Profile of Cerdulatinib

Unlike the dual SYK/JAK inhibitor cerdulatinib, which has reported IC50 values of 32 nM for SYK and 0.5-12 nM for various JAK family members, RO9021 demonstrates a lack of meaningful JAK-STAT pathway inhibition in cellular assays [1]. In human PBMCs, RO9021 did not inhibit IL-2-induced STAT5 phosphorylation (JAK1/3 pathway) or IFNγ-induced STAT1 phosphorylation (JAK1/2 pathway) up to a concentration of 10 μM, with an IC50 of >10 μM [1]. This cellular selectivity confirms that RO9021 acts as a pure SYK inhibitor, avoiding the polypharmacology of dual SYK/JAK agents.

JAK-STAT pathway IL-2 signaling cellular selectivity polypharmacology

Functional BCR Signaling Inhibition: RO9021 Demonstrates 12-Fold Selectivity for B-Cell over T-Cell Receptor Signaling

In a functional cellular assay, RO9021 blocked anti-IgM-induced calcium flux, a key downstream event of BCR signaling, in the Ramos B-cell line with an IC50 of 78 ± 21 nM [1]. Importantly, it exhibited a 12-fold lower potency in blocking anti-CD3-induced calcium flux in the Jurkat T-cell line (IC50 = 910 ± 270 nM), demonstrating a functional selectivity for B-cell over T-cell receptor signaling [1]. This functional differentiation is more physiologically relevant than biochemical IC50 data alone and highlights RO9021's ability to selectively modulate B-cell responses.

BCR signaling calcium flux B-cell T-cell functional selectivity

RO9021 in Practice: Defined Research Applications Based on Quantitative Evidence


SYK-Specific Mechanism of Action Studies in Autoimmune Inflammation

Based on its high kinase selectivity (S(99) = 0.003) and lack of JAK-STAT inhibition (IC50 >10 μM), RO9021 is the preferred tool for dissecting the specific role of SYK in autoimmune pathways [1]. It avoids the confounding off-target effects associated with less selective inhibitors like fostamatinib (which inhibits JAK and VEGFR) and the dual pharmacology of cerdulatinib, ensuring that observed effects can be confidently attributed to SYK inhibition [1].

In Vivo Preclinical Models of Rheumatoid Arthritis (RA)

RO9021 has demonstrated the ability to inhibit arthritis progression in the mouse collagen-induced arthritis (mCIA) model, a standard preclinical model for RA, with a well-defined pharmacokinetic-pharmacodynamic correlation [1]. Its oral bioavailability and potent SYK inhibition (IC50 = 5.6 nM) make it suitable for in vivo studies focused on B-cell and Fc receptor-driven inflammation, as well as osteoclastogenesis and bone erosion [1].

Selective Modulation of B-Cell and Fc Receptor Signaling in Immunology Research

With functional IC50 values of 78 nM for BCR-mediated calcium flux, 63 nM for FcγR-mediated TNFα production, and 22.8 nM for FcεR-mediated histamine release, RO9021 provides a potent and selective tool for studying antigen and Fc receptor signaling in B cells, monocytes, and mast cells [1]. Its 12-fold selectivity for BCR over TCR signaling further supports its use in experiments focused on humoral immunity without major T-cell perturbation [1].

Comparator Studies for SYK Inhibitor Benchmarking

The well-characterized profile of RO9021—including its potency (IC50 5.6 nM), exceptional selectivity (S-scores), and defined cellular activity—makes it an ideal reference compound for benchmarking novel SYK inhibitors [1]. Its data can serve as a positive control or a comparator for new chemical entities in biochemical, cellular, and in vivo assays, providing a clear performance baseline [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO9021

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.